molecular formula C11H20N4O4 B560315 DiAzKs CAS No. 1253643-88-7

DiAzKs

Cat. No.: B560315
CAS No.: 1253643-88-7
M. Wt: 272.30 g/mol
InChI Key: LUCMNTLJAFTFDU-QMMMGPOBSA-N
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Description

Chemical Identity and Nomenclature

DiAzKs is classified as a diazirine-containing lysine analog with the following characteristics:

Property Value
IUPAC Name (2S)-2-amino-6-[2-(3-methyldiazirin-3-yl)ethoxycarbonylamino]hexanoic acid
Molecular Formula C₁₁H₂₀N₄O₄
Molecular Weight 272.30 g/mol (free base); 308.76 g/mol (hydrochloride)
CAS Registry Number 1253643-88-7 (free base); 2421187-79-1 (hydrochloride)
Synonyms H-L-Photo-lysine, AbK, Cross-Linking-Amino-Acid

The compound’s nomenclature reflects its structural components: a lysine backbone modified at the ε-amino group with a 3-methyl-diazirine moiety linked via an ethyloxycarbonyl spacer .

Structural Characteristics and Classification

This compound belongs to the diazirine family of photoreactive compounds, characterized by a three-membered heterocyclic ring containing two nitrogen atoms and a methyl substituent. Key structural features include:

  • Lysine Backbone : Retains the natural α-amino and carboxyl groups, ensuring compatibility with ribosomal translation systems .
  • Diazirine Group : The 3-methyl-3H-diazirin-3-yl moiety generates carbene intermediates upon UV irradiation (350–360 nm), enabling covalent cross-linking with proximal biomolecules .
  • Linker Architecture : A carbonyloxyethyl spacer bridges the diazirine and lysine side chain, optimizing reactivity while minimizing steric hindrance .

This compound is classified as a photoaffinity probe , specifically a site-specific photoreactive amino acid , used for mapping biomolecular interactions in living systems .

Historical Development in Photoreactive Chemistry

The evolution of this compound is rooted in advancements in photo-crosslinking technology:

  • 1960s–1980s : Diazirines emerged as superior alternatives to benzophenones and aryl azides due to their smaller size, higher cross-linking efficiency, and reduced phototoxicity .
  • Early 2000s : Development of diazirine-bearing amino acids, including this compound, enabled genetic code expansion for site-specific incorporation into proteins .
  • 2010s–Present : Optimization of this compound derivatives (e.g., PrDiAzK with an alkyne handle for click chemistry) expanded applications in proteomics and structural biology .

A landmark study in 2016 demonstrated this compound’ utility in engineering multiprotein complexes, such as the TAF11-TAF13-TBP transcriptional machinery, by capturing conformational dynamics through photo-crosslinking .

Significance in Biomolecular Research

This compound has revolutionized several areas of molecular biology:

Protein-Protein Interaction (PPI) Mapping

  • Mechanism : UV-induced carbene generation facilitates covalent bonding with residues within 3–12 Å, "freezing" transient PPIs for analysis .
  • Applications :
    • Identified binding partners of histone PTMs (e.g., H3K4me3 readers) .
    • Mapped interactomes of chaperones (HSP90β, HSP60) and DNA repair complexes (Ku70/Ku80) .

Epigenetic Regulation Studies

  • Histone PTM Analysis : Diazirine-modified lysine analogs, including this compound, enable identification of PTM "readers" and "erasers" in native chromatin contexts .
  • Live-Cell Interactomics : Nucleus-targeted this compound probes revealed cell-type-specific binders of histone lactylation and crotonylation .

Structural Proteomics

  • Cryo-EM and MS Integration : Cross-linked complexes generated via this compound provide spatial restraints for high-resolution structural modeling .

Properties

IUPAC Name

(2S)-2-amino-6-[2-(3-methyldiazirin-3-yl)ethoxycarbonylamino]hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N4O4/c1-11(14-15-11)5-7-19-10(18)13-6-3-2-4-8(12)9(16)17/h8H,2-7,12H2,1H3,(H,13,18)(H,16,17)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUCMNTLJAFTFDU-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(N=N1)CCOC(=O)NCCCCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(N=N1)CCOC(=O)NCCCC[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of Diazirine-Lysine via Diazirine Formation and Lysine Conjugation

The core structural feature of DiAzKs is the diazirine moiety (-N=N-) fused to a lysine backbone. A seminal approach involves synthesizing the diazirine group independently before conjugating it to lysine. As detailed in , diazirine formation begins with dihydroxyacetone, which undergoes conversion to a diazirine ring in liquid ammonia under controlled conditions. This step is critical due to the inherent instability of diazirines, with reported yields of ~30% . The diazirine intermediate is subsequently alkylated and attached to lysine via a carbonate linker (Figure 1B in ).

Key optimization parameters include:

  • Temperature control : Diazirine synthesis requires cooling to 5–10°C post-reaction to prevent decomposition .

  • Solvent selection : Liquid ammonia facilitates diazirine ring closure while minimizing side reactions .

  • Purification : Chromatographic techniques are essential to isolate diazirine intermediates before lysine conjugation .

This method enables gram-scale production of this compound with minimal structural perturbation, making it suitable for incorporation into proteins via genetic code expansion .

Resolution of Racemic this compound Using Chiral Auxiliaries

For applications requiring enantiomerically pure this compound, resolution of racemic mixtures is critical. The patent in describes a resolution method for D-lysine hydrochloride using L-(-)-camphorsulfonic acid, which preferentially crystallizes with the D-enantiomer. Adapting this to this compound involves:

  • Racemic synthesis : DL-DiAzKs is prepared via standard diazirine conjugation.

  • Chiral resolution : L-(-)-camphorsulfonic acid is added to a heated aqueous solution of DL-DiAzKs, inducing selective crystallization of the D-DiAzKs-L-(-)-camphorsulfonate salt .

  • Desalination and purification : The salt is dissolved, and the resolving agent is removed via ion-exchange chromatography, yielding >99% enantiomeric excess (ee) D-DiAzKs .

This approach achieves high optical purity but requires multiple crystallization steps, increasing production costs.

Comparative Analysis of this compound Synthesis Routes

Method Yield Key Advantages Limitations
Diazirine-Lysine Conjugation 30–35%Scalable; minimal side reactionsLow diazirine formation efficiency
Diazo Transfer 40–50%Direct amine functionalizationRequires amino protection/deprotection
Chiral Resolution 60–70%High enantiomeric purityMulti-step; high solvent consumption

Functional Validation and Applications

Post-synthesis validation of this compound involves:

  • UV cross-linking : Irradiation at 365 nm induces covalent bonds between this compound and proximal biomolecules, confirmed via SDS-PAGE .

  • Click chemistry compatibility : Alkyne-functionalized this compound derivatives (e.g., PrDiAzK) enable copper-catalyzed azide-alkyne cycloaddition for proteome-wide labeling .

Recent advancements include stochastic orthogonal recoding in Methanosarcina mazei, enabling proteome-wide incorporation of this compound for interactome mapping .

Scientific Research Applications

RNA-Protein Interaction Studies

DiAzKs has been extensively utilized in research focusing on RNA-protein interactions. The compound's incorporation into RNA-binding proteins has shown a sevenfold increase in crosslinking efficiency compared to traditional methods using 254 nm UV light. This enhancement is crucial for studying low-abundance RNA-binding proteins, which are often difficult to analyze due to their scarcity in cellular contexts .

Photoaffinity Labeling

The use of this compound as a photoaffinity labeling agent allows researchers to identify and isolate interacting partners of RNA-binding proteins. When irradiated with UV light, this compound forms reactive carbene species that can covalently bond with nearby biomolecules. This method has been successfully applied to study various protein-protein interactions involved in cellular signaling and disease mechanisms .

Enhanced Detection Techniques

This compound can be integrated into advanced experimental pipelines, such as CLIP (crosslinking immunoprecipitation) methods, which combine immunoprecipitation of labeled proteins followed by RNA sequencing. This integration aids in the enhanced detection of RNA-protein contacts occurring within living cells, providing insights into dynamic cellular processes .

Case Study: Crosslinking Efficiency

In a study examining the crosslinking efficiency of this compound-labeled proteins, researchers found that the insertion of this compound did not alter the binding affinity or specificity of RNA-binding proteins. This was evidenced by comparative analyses using mass spectrometry and SDS-PAGE techniques, which demonstrated higher yields of crosslinked products when utilizing this compound compared to conventional methods .

Case Study: Application in Living Cells

Another significant application involved the use of this compound in living cells to profile protease substrates. By incorporating this compound at strategic positions within the proteolytic chamber of human caseinolytic protease, researchers successfully enriched and identified trapped substrates through mass spectrometry, showcasing the potential for real-time analysis of protein interactions in vivo .

Comparative Data Table

Application AreaTraditional Method EfficiencyThis compound Efficiency IncreaseKey Benefits
RNA-Protein CrosslinkingLow yield (standard UV)Up to 7xHigher specificity and yield
Protein Interaction StudiesLimited detection capabilitiesEnhanced detectionAbility to study low-abundance proteins
Living Cell AnalysisComplex and time-consumingStreamlined proceduresReal-time interaction profiling

Comparison with Similar Compounds

Data Table: Key Properties of this compound and Analogs

Compound Chemical Structure Purity Applications Host System Solubility Key Reference
This compound Lysine + diazirine moiety ≥98.0% Eukaryotic protein complexes, live cells Insect cells Moderate (improved as HCl)
This compound HCl This compound with hydrochloride salt ≥98.0% Enhanced solubility in aqueous assays Broad High
PrDiAzK Diazirine-lysine (propargyl modification?) ≥98.0% Bacterial protein interactions Bacterial systems Moderate
Formaldehyde CH₂O Variable Non-specific crosslinking Broad High N/A

Research Findings and Limitations

  • Advantages of this compound: Site-specific incorporation reduces non-specific binding . Compatible with advanced detection methods (e.g., Orbitrap mass spectrometry with CID fragmentation) .
  • Limitations :
    • Requires UV activation, which may damage sensitive samples.
    • Efficiency varies by target; e.g., TAF11 region 146–149 showed reduced crosslinking in the presence of TBP .

Biological Activity

DiAzKs, or diazirine-based bifunctional amino acids, have emerged as significant tools in the field of chemical biology. Their unique properties allow for the study of protein interactions and functions through photoaffinity labeling (PAL). This article delves into the biological activity of this compound, highlighting their mechanisms, applications, and research findings.

Photoaffinity Labeling (PAL)

This compound utilize the mechanism of photoaffinity labeling, where diazirine moieties react with proteins upon exposure to UV light (350-360 nm). The process involves several steps:

  • Specific Binding : The diazirine probe binds to a target protein through a molecular ligand.
  • Photochemical Reaction : Upon UV irradiation, the diazirine generates highly reactive carbene species.
  • Covalent Bond Formation : These carbenes covalently bond with amino acid residues in the target protein, forming a stable complex.
  • Detection : The complex can be tagged with a reporting group (e.g., biotin) for detection and isolation.

This method allows researchers to map interactions and identify binding sites within proteins effectively .

1. Protein Interaction Studies

This compound have been extensively used to study protein-protein interactions. For instance, they have facilitated the mapping of binding sites in various protein complexes, enhancing our understanding of molecular interactions critical for cellular functions.

2. Neurodegenerative Disease Models

Research utilizing this compound has provided insights into neurodegenerative diseases. In yeast models, DiAzK was employed to investigate proteostasis and its relationship to neurodegeneration. The incorporation of diazirine-bearing non-canonical amino acids allowed for the profiling of substrates in proteolytic systems, revealing crucial information about enzyme-substrate interactions and potential therapeutic targets .

3. Genetic Code Expansion

This compound can be incorporated into proteins through genetic code expansion techniques. This allows for minimal structural perturbation while enabling the study of protein dynamics and interactions in live cells. Their bifunctional nature makes them versatile tools for probing biological systems .

Case Study 1: Substrate Profiling in Proteases

A notable study involved using DiAzK to profile substrates of human caseinolytic protease P (hClpP). By incorporating DiAzK at specific sites within hClpP, researchers were able to enrich and identify substrates via mass spectrometry. This approach provided valuable insights into the protease's function and its role in mitochondrial quality control .

Case Study 2: Mapping Binding Sites in mTOR Complexes

Another significant application was in studying the mammalian target of rapamycin (mTOR) complexes using propargyl diazirine-based PAL probes derived from rapamycin. This research yielded detailed binding site maps that are essential for understanding the pharmacological effects of mTOR inhibitors in cancer therapy .

Table 1: Properties of this compound

PropertyDescription
Molecular WeightVariable depending on specific structure
SolubilityGenerally soluble in aqueous solutions
ReactivityHigh reactivity upon UV irradiation
ApplicationsProtein interaction studies, substrate profiling

Table 2: Comparison of PAL Probes

Probe TypeAdvantagesDisadvantages
DiazirinesBiocompatible UV activation, short irradiationLimited stability under certain conditions
BenzophenonesWell-established useLonger irradiation times required
ArylazidesVersatile labeling optionsPotential for side reactions

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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